3-(2-chloro-6-fluorophenyl)-5-methyl-N'-[4-(trifluoromethyl)benzoyl]-1,2-oxazole-4-carbohydrazide
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Overview
Description
3-(2-chloro-6-fluorophenyl)-5-methyl-N’-[4-(trifluoromethyl)benzoyl]-1,2-oxazole-4-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, fluoro, and trifluoromethyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methyl-N’-[4-(trifluoromethyl)benzoyl]-1,2-oxazole-4-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-chloro-6-fluorobenzaldehyde with 4-(trifluoromethyl)benzoyl chloride under basic conditions to form the corresponding hydrazone. This intermediate is then cyclized using appropriate reagents to yield the final oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)-5-methyl-N’-[4-(trifluoromethyl)benzoyl]-1,2-oxazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce hydrazide derivatives. Substitution reactions can lead to a variety of substituted oxazole compounds.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-5-methyl-N’-[4-(trifluoromethyl)benzoyl]-1,2-oxazole-4-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-5-methyl-N’-[4-(trifluoromethyl)benzoyl]-1,2-oxazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride
- 2-chloro-6-fluorobenzaldehyde
- 4-(trifluoromethyl)benzoyl chloride
Uniqueness
What sets 3-(2-chloro-6-fluorophenyl)-5-methyl-N’-[4-(trifluoromethyl)benzoyl]-1,2-oxazole-4-carbohydrazide apart from similar compounds is its combination of chloro, fluoro, and trifluoromethyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N'-[4-(trifluoromethyl)benzoyl]-1,2-oxazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF4N3O3/c1-9-14(16(27-30-9)15-12(20)3-2-4-13(15)21)18(29)26-25-17(28)10-5-7-11(8-6-10)19(22,23)24/h2-8H,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCRIKCPRHKYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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